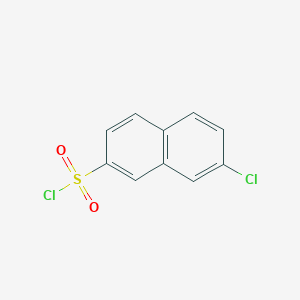
6-Methyl-1,3,5-oxadiazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1,3,5-oxadiazine-2,4-dione, also known as Methylglyoxal-bis(guanylhydrazone) or MGBG, is a synthetic compound that has been widely used in scientific research. It belongs to the family of guanylhydrazones, which are known to inhibit the activity of the enzyme ornithine decarboxylase (ODC). ODC is involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Therefore, MGBG has been studied for its potential as an anti-cancer agent.
Mechanism Of Action
MGBG inhibits the activity of ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their depletion can cause cell death. Therefore, MGBG has been proposed as a potential anti-cancer agent.
Biochemical And Physiological Effects
MGBG has been shown to inhibit the activity of ODC, which leads to a decrease in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their depletion can cause cell death. Therefore, MGBG has been proposed as a potential anti-cancer agent.
Advantages And Limitations For Lab Experiments
The advantages of using MGBG in lab experiments are that it is a synthetic compound that can be easily synthesized and purified. It is also soluble in water and ethanol, which makes it easy to work with. The limitations of using MGBG in lab experiments are that it is a synthetic compound that may not accurately represent the natural compounds found in living organisms. Additionally, MGBG may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
1. Investigate the potential of MGBG as an anti-cancer agent in vivo.
2. Study the effects of MGBG on other cellular processes besides polyamine biosynthesis.
3. Develop more specific inhibitors of ODC that do not have off-target effects.
4. Investigate the potential of MGBG as a therapeutic agent for other diseases besides cancer.
5. Study the effects of MGBG on the immune system.
6. Investigate the potential of MGBG as a tool for studying the role of polyamines in cellular processes.
Conclusion:
MGBG is a synthetic compound that has been widely used in scientific research. It inhibits the activity of ODC, which is involved in the biosynthesis of polyamines. MGBG has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. MGBG has also been proposed as a potential therapeutic agent for other diseases besides cancer. Future research should focus on investigating the potential of MGBG in vivo and developing more specific inhibitors of ODC that do not have off-target effects.
Synthesis Methods
MGBG can be synthesized through the reaction of methylglyoxal with guanylhydrazine. The reaction yields MGBG as a white crystalline solid, which is soluble in water and ethanol.
Scientific Research Applications
MGBG has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. MGBG works by inhibiting the activity of ODC, which leads to a decrease in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their depletion can cause cell death. Therefore, MGBG has been proposed as a potential anti-cancer agent.
properties
CAS RN |
102618-92-8 |
|---|---|
Product Name |
6-Methyl-1,3,5-oxadiazine-2,4-dione |
Molecular Formula |
C4H4N2O3 |
Molecular Weight |
128.09 g/mol |
IUPAC Name |
6-methyl-1,3,5-oxadiazine-2,4-dione |
InChI |
InChI=1S/C4H4N2O3/c1-2-5-3(7)6-4(8)9-2/h1H3,(H,6,7,8) |
InChI Key |
QBMIANQSGJJBBN-UHFFFAOYSA-N |
SMILES |
CC1=NC(=O)NC(=O)O1 |
Canonical SMILES |
CC1=NC(=O)NC(=O)O1 |
synonyms |
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B11191.png)
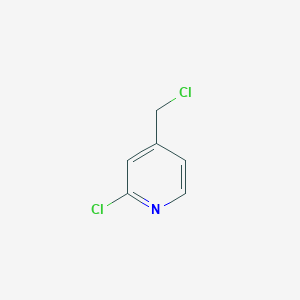
![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
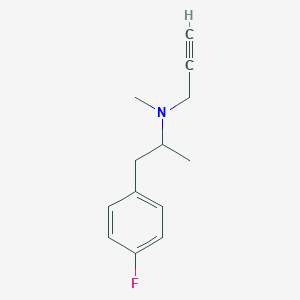
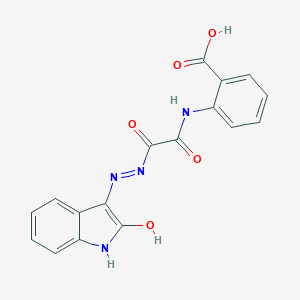
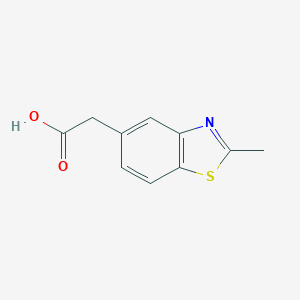
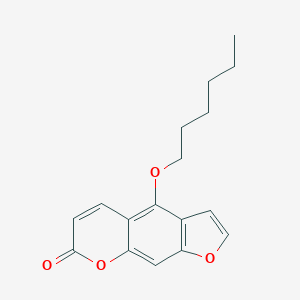
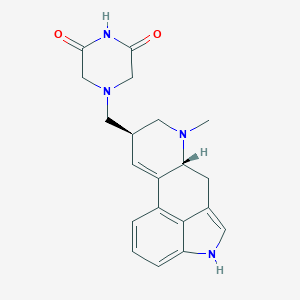

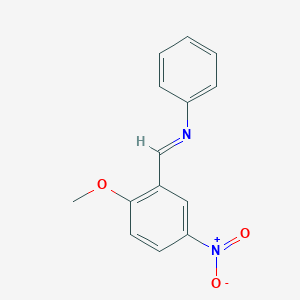
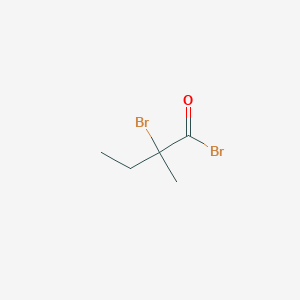
![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)
